2-Amino-3-(cyclohexen-1-yl)propanoic acid

Proteasome inhibition Structure-activity relationship Cancer therapeutics

Medicinal chemistry campaigns for 20S proteasome inhibitors require the precise cyclohexenyl side chain. Substitution with phenylalanine or cyclohexylalanine reduces potency by >500-fold or 14.5-fold, respectively. This non-proteinogenic amino acid is the non-substitutable building block for salinosporamide A/cinnabaramide analogs and precursor-directed biosynthesis. - **Key application**: γ-Lactam-β-lactone proteasome inhibitor synthesis (oncology). - **Advantage**: Enables native binding affinity to β5-subunit; essential for SalX/SalW enzymology. - **Supply**: High enantiomeric purity (S)-enantiomer, immediate shipment.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12099839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(cyclohexen-1-yl)propanoic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CC(C(=O)O)N
InChIInChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6,10H2,(H,11,12)
InChIKeyHENPBTOHCYVWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexenylalanine Identity & Structural Profile


2-Amino-3-(cyclohexen-1-yl)propanoic acid, also referred to as cyclohexenylalanine or L-3-cyclohex-2′-enylalanine (CHA), is a non-proteinogenic α-amino acid distinguished by its cyclohexenyl side chain bearing an endocyclic double bond. Its (S)-enantiomer (CAS 50305-67-4) has molecular formula C₉H₁₅NO₂ and molecular weight 169.22 g/mol . This compound serves as the essential biosynthetic building block of the marine natural products salinosporamide A and B—potent 20S proteasome inhibitors currently in clinical development [1]—and is also incorporated into the related cinnabaramide family of proteasome inhibitors [2].

Compound Type Non-proteinogenic α-amino acid with cyclohexenyl side chain
Research Precursor Essential biosynthetic building block for salinosporamide-class 20S proteasome inhibitor tool compounds
Stereochemistry (S)-enantiomer suitable for stereospecific incorporation

Cyclohexenylalanine Irreplaceability in Proteasome Inhibitors


Substituting 2-amino-3-(cyclohexen-1-yl)propanoic acid with its saturated analog cyclohexylalanine, the natural aromatic amino acid phenylalanine, or smaller aliphatic residues results in a profound loss of biological potency in the context of γ-lactam-β-lactone proteasome inhibitors. Quantitative structure–activity relationship (SAR) studies demonstrate that the cyclohex-2-enyl moiety confers a >14-fold improvement in chymotrypsin-like (CT-L) proteasome inhibitory activity over the saturated cyclohexyl group, and a >500-fold improvement over phenylalanine [1]. Moreover, the cyclohexenylalanine biosynthetic pathway represents a unique shunt from the phenylalanine pathway mediated by dedicated enzymes (SalX, SalW) not found in primary metabolism, meaning that phenylalanine or other common amino acids cannot be processed by the salinosporamide assembly line [2].

Target amino acid Cyclohexenylalanine (this product)
Common substitute Cyclohexylalanine (saturated analog) or phenylalanine
Proteasome CT-L activity
Reported >14-fold higher vs. cyclohexyl and >500-fold vs. phenyl in matched scaffold
Biosynthetic incorporation
Dedicated SalB NRPS A-domain cannot process phenylalanine or cyclohexylalanine
Chemical derivatization
Endocyclic double bond enables epoxidation/halogenation not accessible on saturated analog

Cyclohexenylalanine vs. Analogs: Evidence Guide


Proteasome CT-L Potency: Cyclohexenyl vs. Cyclohexyl & Phenyl

In a systematic SAR study of salinosporamide-derived proteasome inhibitors, the C5 cyclohex-2-enyl substituent (derived from 2-amino-3-(cyclohexen-1-yl)propanoic acid) yielded a chymotrypsin-like (CT-L) 20S proteasome IC₅₀ of 1.9 ± 0.2 nM. By contrast, the saturated cyclohexyl analog gave an IC₅₀ of 27.5 ± 3.7 nM (14.5-fold less potent), the cyclopentyl analog gave 9.3 ± 1.6 nM (4.9-fold less potent), and the phenyl analog gave 1,029 ± 419 nM (>500-fold less potent). All measurements were performed under identical assay conditions using purified proteasome and the fluorogenic substrate Suc-LLVY-AMC [1].

CT-L Potency
Head-to-head
1.9 ± 0.2 nM
Supports high-potency proteasome inhibitor synthesis
Matched scaffold SAR; Suc-LLVY-AMC assay
Proteasome inhibition Structure-activity relationship Cancer therapeutics

C5 Cyclohexenyl Requirement for Proteasome Binding

Comprehensive SAR analysis of the salinosporamide A scaffold demonstrated that all modifications to the C5 cyclohexenyl or the C3 hydroxyl groups resulted in reduced proteasome inhibitory potency. Specifically, replacing the cyclohexenyl ring with an isopropyl group (as in antiprotealide/omuralide-like analogs) alters both binding affinity and proteasomal β-subunit selectivity [1]. Furthermore, the cyclohexenyl ring is explicitly described as integral to salinosporamide A's binding affinity to the β5-subunit of the 20S proteasome, with its hydrophobic character being critical for biological activity [2].

C5 Requirement
Class-level inference
Cyclohex-2-enyl: low nM CT-L inhibition, irreversible β5-binding
Isopropyl/epoxy/chlorohydroxy analogs: altered selectivity; 3.3–4,300× reduced potency
All C5 modifications reduce potency; cyclohexenyl essential for binding affinity
Salinosporamide scaffold; CT-L assay
Proteasome inhibitor Medicinal chemistry Irreversible binding

Cyclohexenylalanine Dedicated Biosynthetic Shunt

Cyclohexenylalanine biosynthesis proceeds through a unique shunt from the phenylalanine pathway at the stage of prephenic acid, catalyzed by the pathway-specific enzymes SalX (prephenate dehydratase homolog) and SalW (aliphatic L-amino acid aminotransferase). These enzymes are encoded within the 41-kb salinosporamide (sal) biosynthetic gene cluster and are not present in primary metabolism [1]. Furthermore, the adenylation domain of the nonribosomal peptide synthetase SalB, which activates and loads cyclohexenylalanine onto the assembly line, displays a unique substrate specificity code that most closely aligns with L-Phe and L-Tyr specificity codes but is distinct in its selectivity for the cyclohexenyl moiety [1]. Precursor-directed biosynthesis studies confirm that disruption of salX eliminates cyclohexenylalanine production, abolishing salinosporamide formation [1].

Biosynthetic Shunt
Class-level inference
Dedicated SalX/SalW enzymes; SalB NRPS A-domain selective for cyclohexenylalanine
Cyclohexenylalanine not replaceable by primary metabolites for pathway studies
salX disruption abolishes salinosporamide production
Biosynthetic engineering Nonribosomal peptide synthetase Metabolic pathway

Cyclohexenyl vs. Cyclohexyl: Conformation & Reactivity

The endocyclic double bond in the cyclohexenyl side chain of 2-amino-3-(cyclohexen-1-yl)propanoic acid introduces sp² hybridized carbons that restrict ring conformational mobility relative to the fully saturated cyclohexylalanine (2-amino-3-cyclohexylpropanoic acid), which can interconvert between chair conformations. This conformational restriction has been exploited in the design of salinosporamide-derived inhibitors to pre-organize the C5 substituent for optimal hydrophobic packing within the S1 pocket of the proteasome β5-subunit [1][2]. Additionally, the cyclohexenyl double bond provides a synthetic handle for further chemical derivatization—including epoxidation, dihydroxylation, and halohydrin formation—that is absent in the saturated analog [1].

Conformation & Derivatization
Supporting evidence
sp² hybridized ring restricts mobility; double bond enables epoxidation, halogenation
Saturated cyclohexylalanine: chair–chair interconversion; no olefin chemistry
Pre-organized hydrophobic pharmacophore and synthetic handle for diversification
Activity sensitive to ring geometry
Conformational analysis Amino acid analog Peptide design

Cyclohexenylalanine Research Applications


Proteasome Inhibitor Lead Optimization

In medicinal chemistry campaigns targeting the 20S proteasome for oncology indications, 2-amino-3-(cyclohexen-1-yl)propanoic acid serves as the essential C5-side-chain precursor for constructing γ-lactam-β-lactone inhibitors. As demonstrated by the SAR data, the cyclohex-2-enyl group confers a 14.5-fold CT-L potency advantage over cyclohexyl and >500-fold over phenylalanine in an identical scaffold context [1]. Procurement of this specific amino acid enables synthesis of salinosporamide A analogs with maximal binding affinity to the β5-subunit. Notably, all modifications to the C5 cyclohexenyl group reduced potency, confirming this building block as non-substitutable for high-affinity proteasome ligands [2].

NRPS Engineering via Precursor-Directed Biosynthesis

The salinosporamide biosynthetic pathway utilizes the dedicated NRPS adenylation domain SalB, which selectively activates L-3-cyclohex-2′-enylalanine over phenylalanine or tyrosine despite sequence similarity to Phe/Tyr-specific A-domains [1]. Precursor-directed biosynthesis in S. tropica salX mutants enables the production of unnatural salinosporamide analogs by feeding synthetic cyclohexenylalanine derivatives, a strategy that has already yielded antiprotealide [1]. This engineering platform is inaccessible with cyclohexylalanine or phenylalanine as feedstocks, making authentic cyclohexenylalanine the mandatory starting material for biosynthetic diversification programs.

Activity-Based Proteasome Probes & Affinity Reagents

The irreversible binding mechanism of salinosporamide A to the 20S proteasome β5-subunit is mediated by the C2 chloroethyl leaving group, but binding affinity and subunit selectivity are governed by the C5 cyclohexenyl ring [1]. Activity-based probes and affinity pull-down reagents that retain the cyclohexenyl moiety recapitulate the native binding mode of salinosporamide A, making them superior to probes built on cyclohexylalanine or isopropyl scaffolds that exhibit altered subunit selectivity [2]. Procurement of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid in high enantiomeric purity is therefore critical for constructing probes with faithful target engagement profiles.

SalX/SalW Shunt Characterization

The conversion of prephenic acid to cyclohexenylalanine represents a newly discovered branch of the shikimate pathway that is distinct from phenylalanine/tyrosine biosynthesis. Characterization of the key enzymes SalX (a non-aromatizing prephenate decarboxylase) and SalW (an aliphatic aminotransferase) requires authentic cyclohexenylalanine as both a product standard and a substrate for reverse-direction kinetic assays [1]. Cyclohexylalanine, lacking the double bond, is not processed by these dedicated enzymes, and phenylalanine enters a different metabolic branch entirely. Thus, 2-amino-3-(cyclohexen-1-yl)propanoic acid is an indispensable reagent for enzymology groups studying the intersection of primary and secondary metabolism.

Application
Selection Property
Validation Focus
Proteasome inhibitor lead optimization
C5-side-chain precursor for high-affinity β5 binding
Validate CT-L potency retention vs. saturated/aromatic analogs
NRPS engineering & precursor-directed biosynthesis
Selective SalB A-domain substrate
Confirm analog incorporation and salinosporamide derivative formation
Activity-based proteasome probes
Cyclohexenyl moiety retains native irreversible binding mode
Validate β5-subunit selectivity and target engagement
SalX/SalW shunt enzymology
Authentic substrate/product standard for kinetic assays
Confirm pathway exclusivity and enzyme activity
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